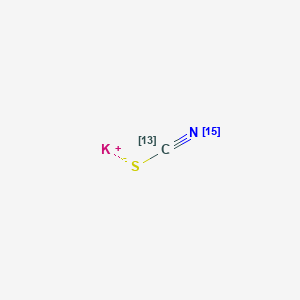
(2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide (or 6-Bromo-2-fluorophenyl)-N-methylcarbamimidothioate, also known as BFM, is an organic compound with a wide range of applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. BFM is also used as a reagent in organic synthesis and as a catalyst in the production of fine chemicals. BFM has been widely studied for its properties and potential applications in the chemical and pharmaceutical industries.
Wirkmechanismus
(2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide acts as a catalyst in the production of fine chemicals. It is a Lewis acid that is capable of forming complexes with Lewis bases, such as amines, phosphines, and carboxylic acids. These complexes can be used to catalyze a variety of organic reactions, such as the formation of amides, esters, and other organic compounds. (2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide can also be used as a catalyst in the synthesis of peptides and peptidomimetics.
Biochemical and Physiological Effects
(2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide has been studied for its potential biochemical and physiological effects. It has been found to have antifungal and antibacterial activity, as well as anti-inflammatory properties. (2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide has also been found to have antioxidant activity, which may be beneficial in the prevention of oxidative damage. In addition, (2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide has been found to have anti-cancer activity, although further research is needed to determine its potential therapeutic use.
Vorteile Und Einschränkungen Für Laborexperimente
(2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is easy to synthesize and purify. (2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide is also a stable compound, and it can be stored for long periods of time without degradation. However, (2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide is a strong acid, and it can be corrosive and toxic if not handled properly.
Zukünftige Richtungen
The potential applications of (2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide are vast, and there are many possible future directions for research. (2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide could be further studied for its potential therapeutic applications, such as its use as an antifungal, antibacterial, or anti-cancer agent. (2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide could also be studied for its potential use in the synthesis of novel compounds, such as peptides and peptidomimetics. In addition, (2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide could be explored for its potential applications in the production of agrochemicals and other organic compounds.
Synthesemethoden
(2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide is synthesized from 2-bromo-6-fluorophenylacetonitrile and methylthiocarbamoyl chloride in the presence of a base, such as potassium carbonate. The reaction between these two compounds yields (2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide in a high yield. The reaction is reversible, and the product can be purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
(2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide has been widely studied for its potential applications in the chemical and pharmaceutical industries. It has been used as a reagent in organic synthesis, as a catalyst in the production of fine chemicals, and as a building block in the synthesis of pharmaceuticals. (2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide has also been used in the synthesis of agrochemicals, such as herbicides and fungicides. In addition, (2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide has been used in the synthesis of novel compounds, such as peptides and peptidomimetics.
Eigenschaften
IUPAC Name |
[amino(methylsulfanyl)methylidene]-(2-bromo-6-fluorophenyl)azanium;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFN2S.HI/c1-13-8(11)12-7-5(9)3-2-4-6(7)10;/h2-4H,1H3,(H2,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEKTFKBSOLJFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=[NH+]C1=C(C=CC=C1Br)F)N.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFIN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(2R,3R,4S,5R)-2-[6-(4-Chlorophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B46552.png)
